molecular formula C9H11N3O2 B3087354 1-(6-Methoxypyridin-3-yl)imidazolidin-2-one CAS No. 117298-83-6

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one

Cat. No.: B3087354
CAS No.: 117298-83-6
M. Wt: 193.2 g/mol
InChI Key: RAXVQXPCXDDPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the pyridine ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 1-(6-Methoxypyridin-3-yl)imidazolidin-2-one can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions include various substituted imidazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(6-Methoxypyridin-3-yl)imidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its methoxy group, which enhances its solubility and potential for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-8-3-2-7(6-11-8)12-5-4-10-9(12)13/h2-3,6H,4-5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXVQXPCXDDPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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